4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide
Description
Properties
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(thiophen-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c21-14-6-8-15(9-7-14)25-10-11-26-17(23-24-19(26)20(25)28)4-1-5-18(27)22-13-16-3-2-12-29-16/h2-3,6-12H,1,4-5,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRADTYLBBPUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide exhibit significant antitumor properties. Studies have shown their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through specific molecular pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators, making it a candidate for treating chronic inflammatory diseases .
Neuroprotective Properties
Recent studies suggest that similar triazole derivatives can provide neuroprotective effects. They may help in managing neurodegenerative diseases by modulating oxidative stress and inflammatory responses in neuronal cells .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. For example, a reported synthesis method includes refluxing a mixture of specific precursors in ethanol followed by purification steps to yield the desired product .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The compound demonstrated IC50 values indicating potent antitumor activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Action
A study focused on the anti-inflammatory mechanisms of triazolo derivatives found that they effectively reduced pro-inflammatory cytokines in vitro. The results indicated potential therapeutic applications for conditions such as rheumatoid arthritis .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Compound C | Neuroprotective | 15.0 |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Reflux with ethanol | Formation of intermediate |
| Step 2 | Filtration and washing | Purified product |
Mechanism of Action
The mechanism of action of 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Electronic Properties
The triazolopyrazine core distinguishes the target compound from other nitrogen-containing heterocycles. Key comparisons include:
a) Triazolo-thiadiazepine Derivatives
Compound II (6-(4-substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine) shares a triazole ring but incorporates a thiadiazepine moiety. The pyridinyl substituent in Compound II enhances π-π stacking, while the thiophen-2-ylmethyl group in the target compound may improve lipophilicity (LogP ~3.2 estimated) and membrane permeability.
b) Imidazopyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazopyridine core. Unlike the target compound’s planar triazolopyrazine, the imidazopyridine’s partially saturated ring may reduce aromatic interactions but increase conformational flexibility. The nitro group in this analog introduces strong electron-withdrawing effects, comparable to the 4-Cl-phenyl group in the target compound .
Substituent Effects on Bioactivity
- 4-Chlorophenyl vs. 4-Nitrophenyl: The 4-Cl group offers moderate electron withdrawal and metabolic stability, whereas 4-NO2 () may enhance reactivity but increase toxicity .
- Thiophen-2-ylmethyl vs.
Hydrogen Bonding and Solubility
In contrast, Compound II’s thiadiazepine ring lacks such bonding, possibly improving aqueous solubility. The amide linkage in the target compound’s side chain enables hydrogen bonding with biological targets, similar to therapeutic triazole derivatives .
Pharmacokinetic Considerations
- LogP and Membrane Permeability : The target compound’s estimated LogP (~3.2) suggests moderate lipophilicity, favorable for oral bioavailability. This is higher than Compound II (LogP ~2.8–3.5) due to the thiophene group .
- Metabolic Stability : The 4-Cl-phenyl group may slow oxidative metabolism compared to electron-donating substituents, extending half-life .
Biological Activity
The compound 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide (CAS Number: 900012-84-2) is a member of the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.9 g/mol. The structure features a triazolo-pyrazine core, which is known for various biological activities. The presence of the chlorophenyl and thiophenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₅O₂ |
| Molecular Weight | 449.9 g/mol |
| CAS Number | 900012-84-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives. The compound has shown significant antibacterial activity against various strains of bacteria. For example, it has been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for infections in humans .
A comparative study indicated that compounds with longer alkyl chains at specific positions exhibited superior antibacterial effects due to enhanced lipophilicity and cell membrane permeability .
Antidiabetic Potential
The triazolo[4,3-a]pyrazine scaffold is also associated with antidiabetic activity. Compounds derived from this scaffold have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound under review has shown promise in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models .
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives of triazolo[4,3-a]pyrazine for their antibacterial properties. Among them, the compound demonstrated notable efficacy with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like norfloxacin .
- Antidiabetic Activity : In another investigation focusing on DPP-IV inhibition, derivatives including the compound were tested in vitro and showed competitive inhibition against DPP-IV with IC50 values indicating strong potential for diabetes management .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : It is believed that the compound disrupts bacterial cell membrane integrity and inhibits critical enzymes involved in DNA replication such as DNA gyrase and topoisomerase IV .
- Antidiabetic Mechanism : The inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and decrease glucagon release from the pancreas .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of triazolopyrazine derivatives like this compound typically involves multi-step reactions, including condensation to form the triazolopyrazine core and subsequent substitutions to attach functional groups (e.g., 4-chlorophenyl and thiophen-2-ylmethyl). Challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions (e.g., oxidation of the thioether group).
- Methodological Approach : Optimize reaction conditions (temperature, solvent polarity, and catalyst) using Design of Experiments (DoE) principles. For example, refluxing in ethanol with hydrazine hydrate at controlled pH can improve precursor formation . Monitor reaction progress via TLC and characterize intermediates using H/C NMR to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
Purity and structural confirmation are critical for reproducibility.
- Methodological Approach :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .
- Spectroscopy : Confirm the triazolopyrazine core via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (C=O stretch at ~1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 468.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
The compound’s triazolopyrazine core and thiophen-2-ylmethyl group suggest potential kinase or enzyme inhibition.
- Methodological Approach :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess impact on bioactivity .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values with structural analogs to identify critical moieties .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or COX-2 .
Q. What strategies can resolve contradictions in biological activity data across similar triazolopyrazine derivatives?
Discrepancies may arise from differences in assay conditions or cellular uptake.
- Methodological Approach :
- Standardized Protocols : Re-evaluate activity under uniform conditions (e.g., serum-free media, 48-hour incubation) .
- Metabolic Stability Testing : Use liver microsomes to assess compound stability and correlate with in vitro activity .
- Synchrotron XRD : Resolve crystal structures of compound-target complexes to validate mechanistic hypotheses .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
The compound’s logP (~2.8) and molecular weight (~468 g/mol) suggest moderate bioavailability.
- Methodological Approach :
- Rodent Models : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate absolute bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hours .
- LC-MS/MS Analysis : Quantify plasma concentrations using a validated method with a lower limit of detection (LLOD) of 1 ng/mL .
- Tissue Distribution : Sacrifice animals at 24 hours to assess accumulation in liver, kidneys, and brain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
